molecular formula C19H23N5O4 B7543695 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid

2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid

Cat. No.: B7543695
M. Wt: 385.4 g/mol
InChI Key: FINIWXWLKDHNOH-UHFFFAOYSA-N
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Description

2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a methoxyacetylamino group and a pyrimidinyl-diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid typically involves multiple steps:

    Formation of the Benzoic Acid Core: The starting material, often a substituted benzoic acid, undergoes nitration followed by reduction to introduce the amino group.

    Methoxyacetylation: The amino group is then reacted with methoxyacetyl chloride under basic conditions to form the methoxyacetylamino derivative.

    Diazepane Ring Formation: The pyrimidinyl-diazepane moiety is synthesized separately, often starting from pyrimidine and a suitable diamine, followed by cyclization.

    Coupling Reaction: The final step involves coupling the methoxyacetylamino-benzoic acid with the pyrimidinyl-diazepane under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis of intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro groups (if present in intermediates) or the diazepane ring, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines, reduced diazepane derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid is unique due to its combination of a benzoic acid core with a methoxyacetylamino group and a pyrimidinyl-diazepane moiety. This unique structure may confer specific biological activities not seen in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

2-[(2-methoxyacetyl)amino]-5-(4-pyrimidin-2-yl-1,4-diazepan-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-28-13-17(25)22-16-5-4-14(12-15(16)18(26)27)23-8-3-9-24(11-10-23)19-20-6-2-7-21-19/h2,4-7,12H,3,8-11,13H2,1H3,(H,22,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINIWXWLKDHNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=C(C=C1)N2CCCN(CC2)C3=NC=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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